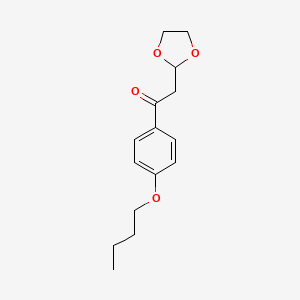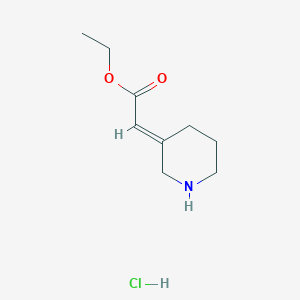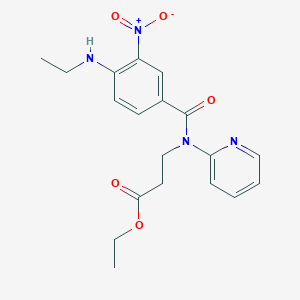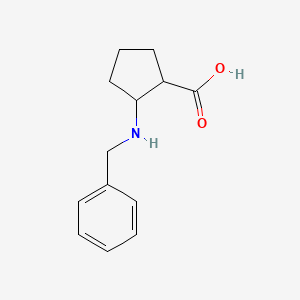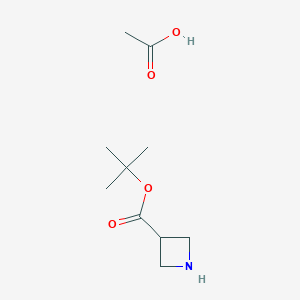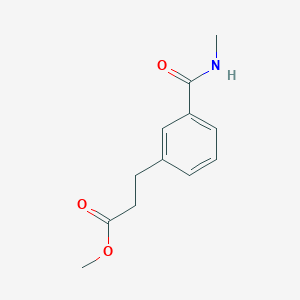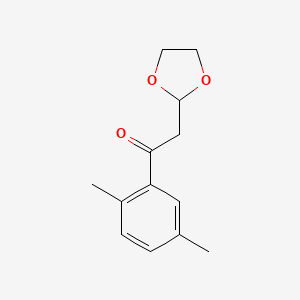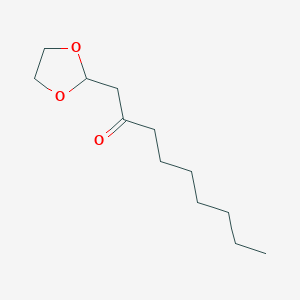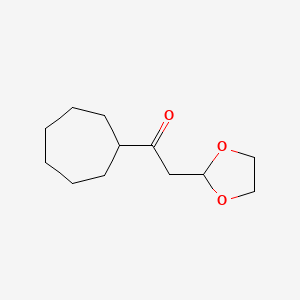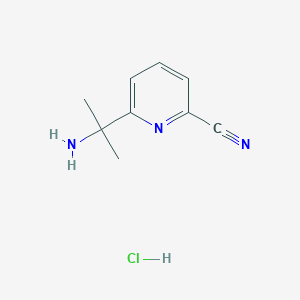![molecular formula C12H8IN3O2S B1400442 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1196662-07-3](/img/structure/B1400442.png)
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H8IN3O2S . It has a molecular weight of 385.18 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is 1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H .
Chemical Reactions Analysis
The iodination of pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, is a widely used synthetic method to create C-I bonds in aromatic iodides . In the case of electron-deficient arenes and heterocycles, they can be iodinated through the combination of molecular iodine (I2) and electrophilic iodinating reagents .
Physical And Chemical Properties Analysis
“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a solid compound with a molecular weight of 385.18 .
Applications De Recherche Scientifique
Antifolate Synthesis and Antitumor Activity
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of antifolates, which are potent dihydrofolate reductase (DHFR) inhibitors and have applications as antitumor agents. The classical and nonclassical analogues synthesized from this compound have shown significant inhibition of human DHFR and demonstrated considerable effectiveness against tumor cells in culture, making them potential candidates for cancer treatment (Gangjee et al., 2007).
Development of Purine Analogs
The compound is also instrumental in the synthesis of tricyclic pyrrolopyrimidine analogs of mutagenic purines, such as N6-hydroxyadenine. These analogs, due to their structure, are expected to improve base-pairing characteristics when present in DNA, which can have significant implications in genetic research and therapeutic applications (Williams, Yakovlev, & Brown, 1997).
Dihydrofolate Reductase Inhibition
Further research shows the application of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine derivatives as DHFR inhibitors. They exhibit potency against pathogens like Toxoplasma gondii and Mycobacterium avium, which cause infections in immunocompromised patients (Gangjee, Jain, & Queener, 2005).
Chemoselective Synthesis
The compound is also used in chemoselective synthesis processes. For example, it forms the basis for the development of various pyrrolo[2,3-d]pyrimidines with diverse aryl groups, which are synthesized using selective cross-coupling reactions. Such processes are crucial in medicinal chemistry for creating compounds with specific desired properties (Krömer et al., 2014).
Antimicrobial Activity
Compounds derived from 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine have been studied for their antimicrobial properties. Certain synthesized tricyclic compounds show significant anti-bacterial and anti-fungal activities, indicating potential uses in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(benzenesulfonyl)-5-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDBGGPTLJKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

